4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Its structure incorporates a fluorophenyl group, a pyrrole moiety, and a piperazine ring, making it an intriguing subject for chemical and biological research. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes that include the formation of the pyrrole and piperazine structures. Its molecular details are cataloged in databases such as PubChem, which provides comprehensive information about its chemical properties and potential applications.
4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is specifically categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one typically involves several key steps:
The synthesis may require specific reagents and conditions to optimize yield and purity. Catalysts may be employed to facilitate reactions, and reaction conditions such as temperature and solvent choice are critical for successful synthesis.
The molecular formula for 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is C18H18FN3O2. The structure features:
The InChI identifier for this compound is InChI=1S/C18H18FN3O2/c21-16-5-3-14(4-6-16)15-12-17(22-13-15)19(25)23-7-9-24(10-8-23)20(26)18-2-1-11-27-18/h1-6,11-13,22H,7-10H2. This data helps in understanding its chemical behavior and interactions.
The compound can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to diverse products depending on the specific conditions applied.
The mechanism of action of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of these interactions and their context within biological systems.
Key physical properties include:
The chemical properties include:
The compound has several potential applications in various fields:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3